

Physicochemical Properties of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

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Introduction

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a substituted piperazine derivative with the chemical formula $C_9H_{18}N_2O_3$.^[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. An in-depth understanding of its physicochemical properties is paramount for its effective application in research and development, influencing factors such as reaction kinetics, formulation, bioavailability, and toxicological assessment. This technical guide provides a summary of the known physicochemical data for **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate**, outlines general experimental protocols for their determination, and presents a logical workflow for its comprehensive physicochemical characterization.

Core Physicochemical Properties

A summary of the available quantitative data for **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate** is presented in Table 1. It is important to note that while some properties have

been computationally predicted, experimental data for several key parameters are not readily available in the public domain.

Table 1: Physicochemical Data for **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate**

Property	Value	Source
Molecular Formula	C9H18N2O3	PubChem[1]
Molecular Weight	202.25 g/mol	PubChem[1]
IUPAC Name	ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate	PubChem[1]
CAS Number	14000-66-9	PubChem[1]
Physical Form	Liquid	Sigma-Aldrich
XLogP3 (Computed)	-0.4	PubChem[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Aqueous Solubility	Data not available	

Experimental Protocols

The following sections detail generalized experimental methodologies that can be employed to determine the key physicochemical properties of **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a suitable technique.[2][3][4][5]

Methodology:

- A small amount of the liquid sample, **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate**, is placed in a small-diameter test tube or a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The assembly is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil) using a Thiele tube or a similar apparatus to ensure uniform heating.^[2]^[4]
- The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[2]

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate**, the pKa of its conjugate acid is determined. Potentiometric titration is a precise method for this determination.^[6]^[7]

Methodology:

- A standard solution of the compound is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system.
- The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
- A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution from a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.

- The pKa value is determined from the pH at the half-equivalence point of the titration curve. For piperazine derivatives, two pKa values may be observed corresponding to the two nitrogen atoms.^[6]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.^{[8][9][10][11][12]}

Methodology:

- A known amount of **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate** is dissolved in a mixture of n-octanol and water in a separatory funnel.
- The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- The mixture is then allowed to stand until the two phases have completely separated.
- A sample is carefully taken from each phase.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

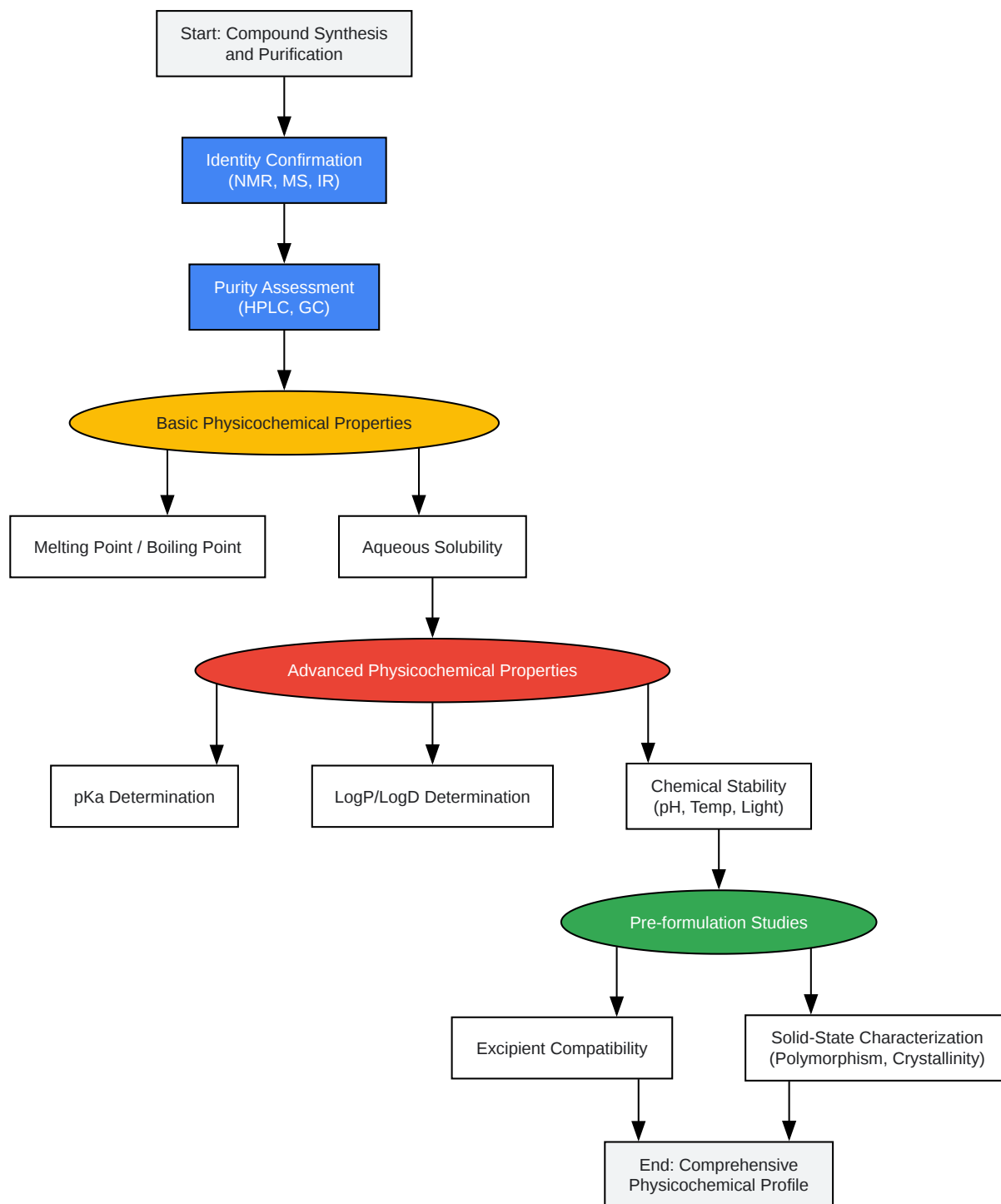
Aqueous solubility is a critical property that affects the absorption and distribution of a compound in biological systems.

Methodology:

- An excess amount of **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate** is added to a known volume of water in a sealed container.
- The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- The solution is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
- The solubility is typically expressed in units of mg/L or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate**.



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Caption: Logical workflow for physicochemical characterization.

This comprehensive approach to characterizing the physicochemical properties of **Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate** will provide the necessary data to support its use in further research and development activities. The application of standardized experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in scientific and industrial settings.

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